2',3'-Dideoxy-5-chlorocytidine
Description
Historical Context of Dideoxynucleosides in Antiviral Chemotherapy
The significance of dideoxynucleosides in medicine is deeply rooted in the fight against viral diseases, most notably the human immunodeficiency virus (HIV). The discovery of their potent antiviral properties marked a turning point in the development of antiretroviral therapies.
The foundational principle behind the action of dideoxynucleosides lies in their ability to act as chain terminators during the synthesis of viral DNA. wikipedia.orgbionity.com Viruses like HIV rely on an enzyme called reverse transcriptase to convert their RNA genome into DNA, a process essential for viral replication. DNA polymerases, including reverse transcriptase, construct the DNA chain by adding nucleotides, forming phosphodiester bonds between the 5' phosphate (B84403) of an incoming nucleotide and the 3' hydroxyl (-OH) group of the growing chain. bionity.com
Dideoxynucleosides, such as 2',3'-dideoxycytidine (ddC), lack this crucial 3'-hydroxyl group. wikipedia.orgbionity.com Once a dideoxynucleoside analog is phosphorylated within a cell to its active triphosphate form and incorporated by the viral reverse transcriptase into the nascent DNA strand, the absence of the 3'-OH group makes it impossible for the next nucleotide to be added. wikipedia.orgbionity.com This event effectively halts the elongation of the viral DNA, thereby inhibiting viral replication. wikipedia.orgbionity.com This mechanism of action, first harnessed in the dideoxy chain-termination method of DNA sequencing developed by Frederick Sanger in 1977, was ingeniously adapted for antiviral therapy. bionity.comnumberanalytics.com
The first major breakthrough in this area was the approval of zidovudine (B1683550) (AZT), also known as azidothymidine, in 1987 as the first treatment for HIV. nih.govwikipedia.org AZT, a dideoxynucleoside analog of thymidine (B127349), demonstrated that targeting the viral reverse transcriptase was a viable strategy. nih.gov This success spurred the development of a whole class of nucleoside reverse transcriptase inhibitors (NRTIs), including other dideoxynucleosides like didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). nih.govdrugbank.com While ddC showed potent anti-HIV-1 activity in cell cultures, research also explored chemical modifications to improve the therapeutic profile of these early compounds. nih.gov
Rationale for Halogenation in Nucleoside Analog Design
Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a compound. nih.gov In the context of nucleoside analogs, introducing a halogen to the nucleobase can have several strategic advantages.
The introduction of a halogen, such as chlorine at the 5-position of a pyrimidine (B1678525) ring, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the nucleoside analog. These modifications can influence several key aspects of the drug's behavior:
Enzyme Interactions: The size and electronegativity of the halogen can affect how the nucleoside analog binds to the active site of target enzymes, such as viral polymerases or cellular kinases that are required for its activation. nih.gov
Metabolic Stability: Halogenation can block positions on the molecule that are susceptible to metabolic degradation. For instance, it can influence the susceptibility of the nucleoside to deamination by enzymes like cytidine (B196190) deaminase. kuleuven.be The antiretroviral action of 2',3'-Didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC), a related compound, was found to be dependent on its cytidine metabolite, indicating it did not require deamination to be active. kuleuven.be
Selectivity and Toxicity: By altering the interaction with both viral and host cell enzymes, halogenation can potentially improve the drug's selectivity index—the ratio of its toxicity to host cells versus its antiviral potency. nih.gov For example, studies on a series of 2',3'-dideoxy-5-chloropyrimidines showed a marked improvement in selectivity, mainly due to the decreased toxicity of the 5-chloro derivatives to host cells. nih.govacs.org
Research has shown that the effect of halogenation can be nuanced. For instance, while the chlorination of 2',3'-dideoxycytidine was found to eliminate its anti-HIV activity, introducing chlorine at the C-5 position of other dideoxycytidine analogs, such as 3'-fluoro- or 3'-azido- derivatives, led to reduced cytotoxicity while only slightly diminishing their anti-HIV activity. nih.gov This highlights the complex interplay between modifications at the sugar and base moieties of the nucleoside.
Research Findings on Related 5-Chloro-Dideoxynucleosides
The following table summarizes key findings from studies on 5-chlorinated dideoxynucleoside analogs, providing insight into the effects of these chemical modifications.
| Compound | Key Research Finding | Reference |
| 2',3'-Dideoxy-5-chlorocytidine (ddClCyd) | Chlorination of 2',3'-dideoxycytidine at the 5-position was reported to remove its anti-HIV activity. | nih.gov |
| 2',3'-Didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC) | Demonstrated potent and selective inhibition of HIV-1, HIV-2, and other retroviruses. It is thought to be active as its cytidine metabolite without needing deamination. | kuleuven.be |
| 3'-Fluoro-2',3'-dideoxy-5-chlorocytidine | The introduction of chlorine at the C-5 position of 3'-fluoro-2',3'-dideoxycytidine resulted in reduced cytotoxicity with only a slight reduction in anti-HIV activity. | nih.gov |
| β-L-2',3'-dideoxy-5-chlorocytidine (β-L-dd5ClC) | In contrast to its D-enantiomer counterparts which often show anti-HIV activity, this L-enantiomer was devoid of significant anti-HIV effects but did show a distinct anti-Hepatitis B Virus (HBV) activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
124743-31-3 |
|---|---|
Molecular Formula |
C9H12ClN3O3 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 |
InChI Key |
SWZJKMLDTHNVKM-CAHLUQPWSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,3 Dideoxy 5 Chlorocytidine and Analogs
Stereoselective Synthesis Pathways of 2',3'-Dideoxy-5-chlorocytidine Enantiomers
The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. The synthesis of specific enantiomers, such as the L-enantiomers of dideoxynucleosides, has been a key focus to explore their therapeutic potential, sometimes revealing improved activity and reduced toxicity compared to their D-counterparts.
A notable approach to the synthesis of L-pyrimidine nucleosides involves the coupling of a protected L-ribofuranose derivative with a silylated pyrimidine (B1678525) base. For instance, the synthesis of various 2',3'-dideoxy-L-pyrimidine nucleosides starts from L-ribose. A key intermediate, 1-O-acetyl-5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-L-ribofuranose, can be coupled with silylated 5-chlorocytosine (B1228043) in the presence of a Lewis acid, such as ethylaluminum dichloride. This reaction typically yields a mixture of α and β anomers, which can then be separated and deprotected to afford the final β-L-2',3'-dideoxy-5-chlorocytidine. nih.govnih.gov
While a direct stereoselective synthesis of D-2',3'-dideoxy-5-chlorocytidine is less commonly detailed in readily available literature, the synthesis of related D-dideoxynucleosides provides a template. These syntheses often start from D-sugars and follow similar glycosylation procedures. The stereoselectivity of the glycosylation step is crucial and can be influenced by the choice of catalyst, solvent, and protecting groups on the sugar moiety.
A study on 2',3'-dideoxy-L-pyrimidine nucleosides reported the synthesis of β-L-2',3'-dideoxy-5-chlorocytidine (β-L-dd5ClC), which demonstrated notable anti-HBV activity. nih.gov This highlights the importance of accessing specific enantiomers to identify novel biological activities.
Synthesis of Halogenated Pyrimidine Dideoxynucleoside Analogs
The introduction of a halogen atom at the C-5 position of the pyrimidine ring can significantly modulate the biological properties of dideoxynucleosides. Research has explored the synthesis of a series of 5-chlorinated 2',3'-dideoxynucleosides to investigate these effects. nih.gov
A general method for the synthesis of these analogs involves the glycosylation of a persilylated 5-chloropyrimidine (B107214) base with a suitable 2,3-dideoxyribofuranose derivative. For example, 1-chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose can be reacted with silylated 5-chlorocytosine in the presence of a catalyst like trimethylsilyl (B98337) triflate to yield the protected nucleoside. Subsequent deprotection affords the desired this compound.
Furthermore, the synthesis of other halogenated analogs, such as those containing fluorine, has been extensively studied. For instance, 2',3'-dideoxy-5-fluorocytidine has been synthesized and evaluated for its antiviral properties. nih.govnih.gov The synthesis of these fluorinated analogs often follows similar principles of coupling a protected sugar with a 5-fluorinated pyrimidine base.
One study detailed the synthesis of a series of 2',3'-dideoxyribo-5-chloropyrimidine analogues. nih.gov This research found that while the chlorination of 2',3'-dideoxycytidine led to a loss of anti-HIV activity, introducing a chlorine at the C-5 position of related compounds like 3'-fluoro- or 3'-azido-2',3'-dideoxycytidine resulted in reduced cytotoxicity while largely maintaining their antiviral potency. nih.gov
Derivatization Strategies for Modified this compound Scaffolds
To further explore the structure-activity relationships and improve the therapeutic index of this compound and its analogs, various derivatization strategies have been employed. A common point of modification is the N4-amino group of the cytosine base.
N4-Acyl modification of 2',3'-dideoxy-5-fluorocytidine nucleosides has been shown to significantly impact their biological activity. nih.gov A series of N4-acyl derivatives, including those with substituted benzoyl, heteroaromatic carbonyl, cycloalkylcarbonyl, and alkanoyl groups, have been synthesized. These modifications are typically achieved by treating the parent nucleoside with the corresponding acyl chloride or activated carboxylic acid.
For example, the synthesis of N4-p-iodobenzoyl-D-2',3'-dideoxy-5-fluorocytidine (N4-p-iodobenzoyl-D2FC) was reported to markedly increase its anti-HIV-1 potency compared to the parent compound. nih.gov Similarly, N4-p-bromobenzoyl-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (N4-p-bromobenzoyl-D4FC) also showed enhanced anti-HIV-1 activity. nih.gov These findings suggest that the N4-position is a critical site for modification to modulate the biological profile of these nucleoside analogs.
Another derivatization strategy involves the synthesis of phosphotriester pronucleotides. This approach aims to improve the cellular uptake and intracellular phosphorylation of the nucleoside analogs. For instance, S-pivaloyl-2-thioethyl (t-BuSATE) groups have been used as biolabile phosphate (B84403) protecting groups in the synthesis of phosphotriester derivatives of β-D-2',3'-dideoxy-3'-fluoro-5-chlorouridine. nih.gov
Molecular Mechanisms of Action in Cellular Systems
Intracellular Phosphorylation Pathways of 2',3'-Dideoxy-5-chlorocytidine
For this compound to exert its biological effects, it must first be converted into its active triphosphate form. This multi-step phosphorylation cascade is initiated and regulated by cellular kinases.
The crucial first step in the intracellular activation of this compound and its analogs is the phosphorylation to its 5'-monophosphate derivative. This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). wikipedia.orgnih.gov dCK is a key enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for the synthesis of deoxynucleoside triphosphates (dNTPs). wikipedia.org The enzyme phosphorylates several deoxyribonucleosides, including deoxycytidine (dC), and their analogs. wikipedia.orgusbio.net
Following the initial phosphorylation by dCK, the resulting monophosphate is further phosphorylated by other cellular kinases to its diphosphate (B83284) and subsequently to its active 5'-triphosphate form. This active metabolite, this compound triphosphate, is the ultimate effector molecule that interacts with the machinery of DNA synthesis.
The antiviral activity of related dideoxynucleoside analogs is dependent on their intracellular conversion to the 5'-triphosphate metabolites. nih.gov For these compounds to be effective, they must be efficiently converted to and accumulate as the triphosphate form within the cell. The antiretroviral action of the related compound D4CC, for example, is attributed to its 5'-triphosphate metabolite. nih.gov
The entire phosphorylation pathway relies on the recognition of this compound and its phosphorylated intermediates as substrates by the respective cellular kinases. Deoxycytidine kinase, the enzyme for the initial step, has a broad substrate specificity that allows it to phosphorylate various nucleoside analogs. wikipedia.org The subsequent phosphorylation steps are carried out by other nucleoside monophosphate and diphosphate kinases, which also need to recognize the modified nucleoside. The structural similarity to the natural nucleoside, deoxycytidine, is key to this recognition.
Interaction with Cellular DNA Polymerases
The active triphosphate form of this compound exerts its effect by interfering with the process of DNA elongation, which is catalyzed by DNA polymerases.
This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of DNA polymerases. nih.govmedchemexpress.com Due to its structural resemblance to dCTP, the triphosphate analog can occupy the same binding site on the enzyme. This competition reduces the rate of incorporation of the natural dCTP into the growing DNA strand. Studies on related dideoxynucleoside triphosphates, such as 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP), have demonstrated this competitive inhibition mechanism with DNA polymerase alpha. nih.gov The inhibition constants (Ki) for related dideoxycytidine analogs against various human DNA polymerases highlight their inhibitory potential.
Table 1: Inhibition Constants (Ki) of Dideoxycytidine Analog Triphosphates for Human DNA Polymerases
| Compound | DNA Polymerase α (μM) | DNA Polymerase β (μM) | DNA Polymerase γ (μM) | DNA Polymerase δ (μM) | DNA Polymerase ε (μM) |
| L-OddCTP | 6.0 | 3.0 | 0.014 | 1.9 | 0.4 |
| L-FOddCTP | 6.5 | 19 | 0.06 | 1.9 | 0.7 |
Data sourced from a study on L- and D-enantiomers of 2',3'-dideoxycytidine 5'-triphosphate analogs. nih.gov
The primary mechanism of action for this compound, once incorporated into a growing DNA strand, is the termination of chain elongation. nih.govnih.gov This occurs because dideoxynucleotides lack the 3'-hydroxyl (-OH) group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. libretexts.orgyoutube.comyoutube.com
When a DNA polymerase incorporates the this compound monophosphate residue into the 3'-terminus of the primer strand, the absence of the 3'-OH group prevents the polymerase from adding any further nucleotides. nih.govnih.govyoutube.com This results in the premature termination of the DNA chain. This principle of chain termination by dideoxynucleotides is the foundation of the Sanger method of DNA sequencing. libretexts.orgyoutube.com The incorporation of these analogs by DNA polymerases leads to a collection of DNA fragments of varying lengths, each ending with the chain-terminating dideoxynucleotide. libretexts.org
Table 2: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | This compound |
| dC | Deoxycytidine |
| dCTP | Deoxycytidine triphosphate |
| D4CC | 2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine |
| ddGTP | 2',3'-dideoxyguanosine 5'-triphosphate |
| L-OddCTP | 5'-Triphosphate of the L-enantiomer of 1,3-dioxolane-cytidine |
| L-FOddCTP | 5'-Triphosphate of the L-enantiomer of 1,3-dioxolane-5-fluorocytidine |
| dCK | Deoxycytidine kinase |
Nucleoside Metabolism Modulation by External Factors
Influence of Endogenous Nucleosides on Anabolite Formation
The intracellular phosphorylation of dideoxynucleoside analogs like this compound is intricately linked with the metabolism of naturally occurring nucleosides. The primary enzyme responsible for the initial phosphorylation step of many deoxycytidine analogs is deoxycytidine kinase (dCK). wikipedia.org The efficiency of this process can be significantly altered by competition from endogenous nucleosides for the active site of dCK or subsequent kinases.
Specifically, the presence of the natural nucleoside deoxycytidine (dCyd) has been shown to markedly inhibit the phosphorylation of related dideoxycytidine compounds. nih.gov This occurs because dCyd acts as a direct competitive substrate for deoxycytidine kinase, thereby reducing the amount of enzyme available to activate ddClCyd. nih.gov This competitive inhibition has been demonstrated to reverse the antiviral effects of dideoxycytidine analogs in cell culture, highlighting the critical role of the intracellular dCyd pool in modulating the drug's efficacy. nih.govnih.gov
In contrast to the inhibitory effects of deoxycytidine, the endogenous pyrimidine (B1678525) nucleoside thymidine (B127349) (dThd) can paradoxically stimulate the formation of phosphorylated metabolites of dideoxycytidine analogs. nih.gov This stimulatory effect is linked to thymidine's metabolic product, thymidine-5'-triphosphate (dTTP), which acts as an allosteric inhibitor of the enzyme ribonucleotide reductase. By inhibiting this enzyme, dTTP reduces the de novo synthesis of dCyd-5'-triphosphate (dCTP). nih.gov The resulting decrease in the intracellular dCTP pool leads to reduced feedback inhibition on deoxycytidine kinase and less competition for subsequent phosphorylation steps, ultimately enhancing the formation of the active triphosphate anabolite of the dideoxycytidine analog. nih.gov The degree of this stimulation is dependent on both the concentration of thymidine and the duration of preincubation. nih.gov
The table below summarizes the observed effects of specific endogenous nucleosides on the metabolism of dideoxycytidine analogs, based on studies of compounds like 2',3'-dideoxycytidine (ddCyd), a closely related analog.
| Endogenous Nucleoside | Effect on Anabolite Formation | Mechanism of Action |
| Deoxycytidine (dCyd) | Inhibition | Direct competition for the enzyme deoxycytidine kinase (dCK). nih.govnih.gov |
| Cytidine (B196190) (Cyd) | Inhibition | Competition at the level of nucleoside mono- and diphosphate kinases. nih.gov |
| Thymidine (dThd) | Stimulation | Allosteric inhibition of ribonucleotide reductase by dTTP, leading to decreased intracellular dCTP pools and enhanced dCK activity. nih.gov |
Effects of Pyrimidine Nucleotide Metabolism Inhibitors
Given the significant influence of endogenous pyrimidine pools on the activation of ddClCyd, inhibitors of pyrimidine nucleotide synthesis have been investigated as a means to modulate its metabolism and enhance its activity. By targeting key enzymes in the pyrimidine synthesis pathway, these inhibitors can alter the levels of competing natural nucleosides, thereby promoting the phosphorylation of the drug analog.
Research on the related compound 2',3'-dideoxycytidine has shown that inhibitors of pyrimidine metabolism can mimic and even enhance the stimulatory effect observed with thymidine. nih.gov Compounds that effectively increase the formation of ddCyd's active triphosphate metabolite include:
Hydroxyurea (B1673989) : This compound is a well-known inhibitor of ribonucleotide reductase, the same enzyme targeted indirectly by thymidine. By directly blocking the conversion of ribonucleotides to deoxyribonucleotides, hydroxyurea depletes the intracellular pool of dCTP, which in turn reduces competition for the phosphorylation of dideoxycytidine analogs and enhances their anabolite formation. nih.gov
3-Deazauridine : This agent also effectively stimulates the phosphorylation of 2',3'-dideoxycytidine. nih.gov
These findings demonstrate that co-administration of pyrimidine nucleotide metabolism inhibitors can be a strategic approach to potentiate the activation of dideoxycytidine-based therapeutic agents. The table below details the effects of these inhibitors.
| Inhibitor | Target Enzyme/Pathway | Effect on Anabolite Formation |
| Hydroxyurea | Ribonucleotide Reductase | Stimulation nih.gov |
| 3-Deazauridine | Pyrimidine Synthesis | Stimulation nih.gov |
| N-(phosphonacetyl)-L-aspartate | Pyrimidine Synthesis | Studied for effects on pyrimidine nucleotide synthesis. nih.gov |
| 6-Azauridine | Pyrimidine Synthesis | Studied for effects on pyrimidine nucleotide synthesis. nih.gov |
| Pyrazofurin | Pyrimidine Synthesis | Studied for effects on pyrimidine nucleotide synthesis. nih.gov |
Antiviral Efficacy and Selectivity in Preclinical Models
Anti-retroviral Activity
Contrary to its parent compound, 2',3'-dideoxycytidine (ddC), which is a known anti-HIV agent, the introduction of a chlorine atom at the C-5 position of the pyrimidine (B1678525) base in 2',3'-Dideoxy-5-chlorocytidine (ddClCyd) effectively abolishes its anti-HIV activity. nih.gov Studies evaluating a series of 2',3'-dideoxy-5-chloropyrimidines in MT-4 cells, a human T-cell line, found that the direct chlorination of 2',3'-dideoxycytidine eliminated its inhibitory effect against HIV-1 replication. nih.gov
Further research has substantiated this lack of activity. For instance, the related compound 2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC), which features an unsaturated bond in the sugar moiety, is a potent and selective inhibitor of HIV types 1 and 2, in stark contrast to ddClCyd. nih.gov This indicates that ddClCyd itself is not an effective inhibitor of HIV replication in these cellular models.
However, this improved selectivity does not apply to the direct chlorination of 2',3'-dideoxycytidine (ddC). While substitution at the 5-position with a fluorine atom (5-F-ddC) retains both activity and potency against HIV, substitution with a chloro or bromo group completely abolishes this activity. nih.gov The analogue 2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC) stands out as a potent and selective inhibitor of various retroviruses, including HIV-1, HIV-2, Simian Immunodeficiency Virus (SIV), and Simian AIDS-related virus (SRV), further highlighting the inactivity of its saturated counterpart, ddClCyd. nih.gov
| Compound | Modification from ddC | Anti-HIV-1 Activity | Selectivity Note |
|---|---|---|---|
| 2',3'-Dideoxycytidine (ddC) | Parent Compound | Active | Baseline |
| This compound (ddClCyd) | 5-Chloro substitution | Inactive nih.gov | Activity removed by chlorination. nih.gov |
| 2',3'-Didehydro-2',3'-dideoxy-5-chlorocytidine (D4CC) | 5-Chloro + 2',3'-Unsaturated bond | Potent and Selective nih.gov | Unsaturation restores potent activity. nih.gov |
| 2',3'-Dideoxy-5-fluorocytidine (5-F-ddC) | 5-Fluoro substitution | Active and Potent nih.gov | Activity retained with fluorine substitution. nih.gov |
| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine | Multiple changes including 3'-Fluoro and 5-Chloro | Selective Inhibitor nih.gov | Selectivity comparable to Azidothymidine (AZT). nih.gov |
Anti-hepadnaviral Activity
A significant finding in the study of this compound is the discovery of anti-Hepatitis B Virus (HBV) activity, which is specifically associated with its unnatural β-L-enantiomer. nih.gov Research evaluating a series of unnatural β-L-nucleoside enantiomers reported that β-L-2',3'-dideoxy-5-chlorocytidine (β-L-dd5ClC) demonstrated a distinct anti-HBV activity. nih.gov This is part of a broader class of β-L-nucleoside analogs that have shown promise as potent antiviral agents against chronic HBV infections. nih.gov For instance, studies on other L-configuration cytosine nucleosides in HBV-transfected human liver cells (2.2.15) have shown selective inhibition of HBV replication. nih.govnih.gov Specifically, the triphosphate form of the related compound β-L-2',3'-dideoxy-5-fluorocytidine has been shown to inhibit hepadnavirus reverse transcription. nih.gov
The antiviral activity of this compound against HBV is highly specific to its stereochemical configuration. The β-L-enantiomer (β-L-dd5ClC) is noted for its distinct anti-HBV activity, while simultaneously being devoid of significant anti-HIV effects. nih.gov This enantiomeric specificity is a recognized phenomenon among dideoxynucleoside analogues. The β-L-enantiomers of 2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative (β-L-FddC) have also demonstrated potent activity against HBV in vitro. nih.gov Mechanistically, the 5'-triphosphates of β-L-nucleosides have been found to be more potent inhibitors of woodchuck hepatitis virus (a model for HBV) DNA polymerase than their corresponding natural β-D-enantiomers. nih.gov This specificity provides a pathway for developing selective anti-HBV agents with potentially lower toxicity, as the β-L-isomers often show reduced inhibition of host mitochondrial DNA synthesis compared to their β-D-counterparts. nih.gov
| Compound Enantiomer | Anti-HIV Activity | Anti-HBV Activity |
|---|---|---|
| β-D-2',3'-dideoxy-5-chlorocytidine | Inactive nih.gov | Not reported as active |
| β-L-2',3'-dideoxy-5-chlorocytidine | Inactive nih.gov | Distinctly Active nih.gov |
Structure-Activity Relationships in Antiviral Modalities
The structure-activity relationship (SAR) for this compound and its derivatives underscores the critical role of specific functional groups and stereochemistry in determining antiviral activity.
Substitution at the 5-Position: Halogenation at the C-5 position of the pyrimidine ring has a variable impact. Direct chlorination of 2',3'-dideoxycytidine (ddC) abrogates anti-HIV activity. nih.govnih.gov In contrast, fluorination at the same position preserves antiviral potency against HIV. nih.gov
Modifications of the Sugar Moiety: The saturation of the furanose ring is crucial. Introducing a 2',3'-double bond (didehydro) in this compound creates D4CC, a potent and selective anti-HIV agent, reversing the deactivating effect of the 5-chloro group on the saturated ddC scaffold. nih.gov
Stereochemistry: The chirality of the molecule is a key determinant of its antiviral target. The natural D-configuration is generally required for anti-HIV activity in this class of compounds. Conversely, the unnatural L-enantiomer of this compound (β-L-dd5ClC) confers selective and potent activity against HBV, while lacking anti-HIV efficacy. nih.govnih.gov This stereospecificity represents a critical avenue for the development of targeted antiviral therapies.
Impact of Sugar Puckering Conformation on Antiviral Activity
The three-dimensional conformation of the sugar ring, known as sugar pucker, is a critical factor in the biological activity of 2',3'-dideoxynucleosides. The furanose ring can adopt various conformations, but the most common are the C2'-endo (South) and C3'-endo (North) forms. The equilibrium between these conformers influences how the nucleoside analog interacts with viral reverse transcriptases and cellular kinases, thereby affecting its antiviral potency.
For many 2',3'-dideoxynucleosides, a C3'-endo conformation is favored. nih.gov However, studies using 1H NMR spectroscopy have shown that for some active anti-HIV nucleosides, there is an equilibrium between the C3'-endo and C2'-endo puckers. nih.gov For instance, while 3'-fluoro-2',3'-dideoxyribosylthymine (FddT) exists almost exclusively in a C2'-endo geometry, unsubstituted dideoxynucleosides tend to favor the C3'-endo conformer. nih.gov In the case of 3'-azido-2',3'-dideoxyribosylthymine (AZT) and 3'-azido-2',3'-dideoxyribosyluracil (AZU), both conformers are present in nearly equal populations. nih.gov This conformational flexibility is believed to be important for the proper orientation of the 5'-hydroxyl group for phosphorylation by cellular kinases, a crucial step in the activation of these prodrugs.
While early X-ray diffraction studies suggested that a C3'-exo pucker might be desirable for anti-HIV activity, later NMR studies in solution have not supported this hypothesis, indicating that the conformational dynamics in a physiological environment are more complex. nih.gov
Halogenation Effects at the 5-Position on Antiviral Potency and Selectivity
Modification of the pyrimidine base at the 5-position, particularly through halogenation, has been extensively explored as a means to enhance the antiviral potency and selectivity of dideoxynucleosides. The introduction of a halogen atom can alter the electronic properties of the base, its steric bulk, and its ability to interact with viral enzymes.
The introduction of a chlorine atom at the 5-position has been shown to yield compounds with significant anti-HIV activity. For example, 5-chloro-2',3'-dideoxy-3'-fluorouridine has been identified as a selective anti-HIV agent. nih.gov Similarly, 5-chloro-substituted derivatives of 2',3'-didehydro-2',3'-dideoxyuridine (B559690) have also demonstrated anti-HIV properties.
The type of halogen at the 5-position can influence the spectrum of antiviral activity. For instance, 5-chloro-, 5-bromo-, and 5-iodo-2'-deoxyuridine derivatives have shown activity against herpes simplex virus. nih.gov
Furthermore, combining modifications at both the 5-position of the base and the sugar moiety can lead to compounds with improved pharmacological profiles. The "unnatural" L-configuration of the sugar in conjunction with 5-halogenation has produced compounds with potent antiviral activity against both HIV and hepatitis B virus (HBV). nih.gov For example, 2',3'-dideoxy-β-L-5-fluorocytidine is a potent inhibitor of both viruses. nih.govnih.gov
Table of Antiviral Activity Data
| Compound | Virus | Cell Line | Activity (IC50/EC50) | Citation |
| 2',3'-Dideoxy-β-L-5-fluorocytidine | HIV-1 | 0.5 µM (ED50) | nih.gov | |
| 2',3'-Dideoxy-β-D-cytidine (ddC) | HIV-1 | 1.5 µM (ED50) | nih.gov | |
| 2',3'-Dideoxy-β-D-5-fluorocytidine | HIV-1 | 2 µM (ED50) | nih.gov | |
| 2',3'-Dideoxy-β-L-5-fluorocytidine | HBV | 0.01 µM (ED50) | nih.gov | |
| 2',3'-Dideoxy-β-L-cytidine | HBV | 0.01 µM (ED50) | nih.gov | |
| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | HIV-1 | Peripheral Blood Lymphocytes | 1.8 µM (IC50) | nih.gov |
| 3'-Deoxy-3'-fluorothymidine (FLT) | HIV-1 | Peripheral Blood Lymphocytes | 0.10 µM (IC50) | nih.gov |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | Peripheral Blood Lymphocytes | 0.23 µM (IC50) | nih.gov |
Anticancer Potential and Associated Mechanisms
In Vitro Cytotoxicity Against Tumor Cell Lines
The direct in vitro cytotoxic activity of 2',3'-Dideoxy-5-chlorocytidine against a range of tumor cell lines has not been extensively documented in publicly available scientific literature. However, the cytotoxic profile of its parent compound, 2',3'-dideoxycytidine (ddC), offers significant insights. Studies have shown that the introduction of a chlorine atom at the C-5 position of 2',3'-dideoxycytidine can lead to reduced cytotoxicity. nih.gov
To provide a comprehensive understanding, the following interactive table showcases the reported cytotoxicity of the parent compound, 2',3'-dideoxycytidine, and the general effect of 5-chlorination.
| Compound | Cell Line | Reported Effect | Reference |
|---|---|---|---|
| 2',3'-dideoxycytidine (ddC) | B16 melanoma cells (Pol beta-transfected) | Inhibited in vitro proliferation. | nih.gov |
| 5-chlorinated 2',3'-dideoxynucleosides | General observation | Reduced cytotoxicity compared to non-chlorinated analogs. | nih.gov |
Mechanism of Action Related to DNA Polymerase Beta Upregulation
A key factor influencing the anticancer potential of dideoxynucleoside analogs like this compound is the expression level of DNA polymerase beta (Pol beta). nih.gov Pol beta is a crucial enzyme in the base excision repair pathway, a cellular mechanism for repairing damaged DNA. While Pol beta is typically expressed at low levels in healthy somatic cells, it has been found to be overexpressed in a variety of human tumors. nih.gov
Research has demonstrated that the overexpression of Pol beta can sensitize mammalian cells to the cytotoxic effects of 2',3'-dideoxycytidine (ddC). nih.gov This sensitization is attributed to the fact that Pol beta, unlike high-fidelity replicative DNA polymerases, can more readily incorporate nucleotide analogs like ddC triphosphate (ddCTP) into the DNA strand. This suggests that tumors with elevated levels of Pol beta may be particularly susceptible to treatment with this class of compounds. The administration of ddC has been shown to inhibit the proliferation of Pol beta-overexpressing B16 melanoma cells both in vitro and in vivo. nih.gov
DNA Incorporation as a Cytotoxic Mechanism
The primary mechanism by which 2',3'-dideoxycytidine and its analogs exert their cytotoxic effects is through their incorporation into cellular DNA, leading to chain termination. nih.gov As a dideoxynucleoside, this compound lacks a 3'-hydroxyl group on the deoxyribose sugar moiety. This structural feature is critical for the elongation of a DNA strand during replication, as the 3'-hydroxyl group serves as the attachment point for the next incoming nucleotide.
Once this compound enters a cell, it is phosphorylated to its active triphosphate form. This triphosphate analog can then be recognized by DNA polymerases, particularly the error-prone Pol beta, and incorporated into a growing DNA chain. nih.gov Upon its incorporation, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, effectively halting further DNA synthesis. This premature chain termination triggers cellular stress responses and can ultimately lead to apoptosis, or programmed cell death. The strengthening of cell growth inhibition upon direct electrotransfer of the phosphorylated form of ddC into melanoma cells strongly supports the notion that the cytotoxic effect is a direct result of its incorporation as a chain terminator into the DNA. nih.gov
Strategies for Prodrug Development of 2 ,3 Dideoxy 5 Chlorocytidine Analogs
Rationale for Prodrug Design in Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral chemotherapy. scilit.com These compounds mimic natural nucleosides and, after being converted to their triphosphate form within a cell, can interfere with viral replication. nih.gov However, their therapeutic efficacy is often limited by several factors, including inefficient phosphorylation and poor cellular uptake.
For a nucleoside analog to become active, it must undergo a series of three phosphorylation steps, catalyzed by host cell kinases, to form the corresponding triphosphate metabolite. nih.govresearchgate.net The initial phosphorylation to the monophosphate is frequently the rate-limiting step and can be inefficient for many nucleoside analogs. nih.govnih.gov This enzymatic bottleneck significantly reduces the concentration of the active triphosphate form, thereby diminishing the drug's antiviral potential.
Prodrugs designed to bypass this initial phosphorylation step are a key strategy. By delivering the nucleoside analog in its monophosphate form, the reliance on the often-inefficient initial kinase is circumvented. This approach can lead to a more consistent and higher intracellular concentration of the crucial monophosphate, paving the way for subsequent phosphorylations to the active triphosphate.
The highly polar nature of phosphorylated nucleosides, including the desired monophosphate form, hinders their ability to cross the lipophilic cell membrane. nih.gov This poor membrane permeability is a major obstacle to achieving therapeutic intracellular concentrations. Prodrug strategies address this by masking the charged phosphate (B84403) group with lipophilic moieties. nih.gov These promoieties render the entire molecule more lipid-soluble, facilitating its passive diffusion across the cell membrane.
Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active monophosphate metabolite. This targeted delivery and release mechanism ensures that the active form of the drug is generated where it is needed most, within the cellular environment. nih.gov This approach not only improves the efficiency of drug delivery but can also protect the nucleoside analog from premature degradation in the bloodstream. nih.gov
Mononucleoside Phosphotriester Derivatives as Prodrugs
One of the most explored prodrug strategies for nucleoside analogs involves the creation of mononucleoside phosphotriester derivatives. nih.gov In this approach, the two remaining acidic hydroxyl groups of the monophosphate are masked with bioreversible protecting groups. This neutralization of the negative charges of the phosphate moiety significantly increases the lipophilicity of the molecule, thereby enhancing its ability to permeate cell membranes.
The choice of the protecting groups is critical. They must be stable enough to remain intact in the extracellular environment but readily cleaved by intracellular enzymes to release the 5'-monophosphate of the parent nucleoside analog. Research has explored various ester-based promoieties that are susceptible to cleavage by intracellular carboxylesterases.
For instance, studies on derivatives of 3'-azido-2',3'-dideoxythymidine (AZT) have shown that phosphotriester prodrugs can effectively deliver the 5'-monophosphate intracellularly, exhibiting significant antiviral activity even in cells deficient in the initial phosphorylating enzyme, thymidine (B127349) kinase. nih.gov Similarly, research on 2',3'-didehydro-2',3'-dideoxyadenosine (D4A) and 2',3'-didehydro-2',3'-dideoxycytosine (D4C) has demonstrated that 5'-phosphate diesters can inhibit HIV replication, suggesting they are hydrolyzed to the active nucleosides or their 5'-monophosphates. nih.gov
CycloSal-Pronucleotide Approaches for Enhanced Intracellular Trapping
The cycloSal-pronucleotide approach represents a sophisticated strategy for the intracellular delivery of nucleoside monophosphates. uni-hamburg.de This method utilizes a salicyl alcohol derivative to mask the phosphate group, forming a cyclic phosphotriester. uni-hamburg.de These lipophilic cycloSal derivatives can readily diffuse across the cell membrane.
A key feature of the cycloSal approach is its chemically driven hydrolysis mechanism, which leads to the selective release of the nucleoside monophosphate within the cell. nih.gov To further enhance the efficacy of this system, a "lock-in" modification has been developed. uni-hamburg.de This involves attaching an esterase-cleavable group to the cycloSal moiety. uni-hamburg.de Once the prodrug enters the cell, intracellular esterases rapidly cleave this group, converting the nonpolar prodrug into a charged intermediate. nih.gov This charged molecule is then "trapped" within the cell, as it can no longer easily diffuse back out across the cell membrane. nih.gov This trapping mechanism leads to an accumulation of the pronucleotide inside the cell, followed by a slower, controlled release of the active nucleoside monophosphate. uni-hamburg.denih.gov
Studies with cycloSal-d4TMP derivatives have demonstrated this principle, showing rapid conversion to a charged intermediate by cellular extracts and subsequent release of d4TMP. nih.gov This approach has been shown to be highly effective for various nucleoside analogs, including derivatives of 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), resulting in significantly enhanced antiviral potency. nih.gov
Bioisosteric Replacements in Prodrug Scaffolds
Bioisosteric replacement is a powerful tool in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. nih.govresearchgate.net In the context of prodrug development for nucleoside analogs, this strategy can be employed to fine-tune the properties of the prodrug scaffold, such as its stability, lipophilicity, and susceptibility to enzymatic cleavage.
By replacing specific functional groups within the promoiety, medicinal chemists can optimize the prodrug's pharmacokinetic profile. researchgate.net For example, the replacement of an ester linkage with a more stable amide or a different type of ester can alter the rate of intracellular cleavage, allowing for a more controlled release of the active drug. This can be particularly important for maintaining therapeutic drug levels over a longer period.
Furthermore, bioisosteric modifications can be used to improve the synthetic accessibility of the prodrug or to circumvent potential toxicities associated with the cleavage products of the promoiety. nih.gov The application of bioisosteric replacement allows for the creation of novel prodrug scaffolds with improved drug-like properties, ultimately leading to more effective and safer therapeutic agents. researchgate.net Research has shown that even subtle changes, such as replacing a 1H-1,2,3-triazole with a 1H-tetrazole ring in a different molecular scaffold, can significantly enhance biological activity. nih.gov
Mechanisms of Resistance in Experimental Models
Alterations in Cellular Deoxycytidine Kinase Activity
A primary and well-documented mechanism of resistance to dideoxycytidine analogs involves the alteration of the cellular enzyme deoxycytidine kinase (dCK). This enzyme is responsible for the initial and rate-limiting step in the intracellular activation of these compounds, converting them from their prodrug form to the pharmacologically active monophosphate derivative through phosphorylation.
In experimental models using human cell lines, the development of resistance to ddC has been consistently linked to a significant reduction in dCK activity. nih.govnih.govmiami.edu For instance, human monoblastoid U937 cells made resistant to ddC (U937-R) exhibited altered kinetic properties of dCK. nih.govnih.gov Specifically, these resistant cells showed a higher Michaelis constant (Km) for ddC, indicating a lower binding affinity of the enzyme for the drug, and a lower maximum velocity (Vmax), signifying a reduced rate of phosphorylation. nih.gov
Table 1: Kinetic Properties of Deoxycytidine Kinase in ddC-Sensitive and -Resistant Cells
| Cell Line | Km for ddC (µM) | Vmax (pmol/min per mg of protein) |
|---|---|---|
| U937 (Sensitive) | 80 ± 7 | 12 ± 1.1 |
| U937-R (Resistant) | 140 ± 9 | 7.8 ± 0.5 |
Data derived from studies on 2',3'-dideoxycytidine (ddC). nih.gov
This downregulation of dCK activity is a common resistance mechanism for many nucleoside analogs that rely on this enzyme for activation. d-nb.infonih.gov Studies on cytarabine (B982) (araC), another deoxycytidine analog, have shown that marked downregulation of dCK mRNA and protein expression is a key molecular event associated with resistance in mantle cell lymphoma cell lines. d-nb.infonih.gov This reduction in dCK leads to a high level of cross-resistance to other nucleoside analogs, a phenomenon that would likely extend to 2',3'-Dideoxy-5-chlorocytidine. d-nb.info It is important to note, however, that the introduction of a chlorine atom at the 5-position of 2',3'-dideoxycytidine has been shown to abolish its anti-HIV activity, which may influence its interaction with dCK and subsequent resistance profiles. nih.gov
Decreased Accumulation of Phosphorylated Derivatives
A direct consequence of reduced deoxycytidine kinase activity is a significant decrease in the intracellular accumulation of the active triphosphate form of the drug. The triphosphate derivative is the ultimate effector molecule that competes with natural deoxynucleotides for incorporation into newly synthesized DNA by viral reverse transcriptases or cellular DNA polymerases, leading to chain termination and inhibition of replication.
In ddC-resistant U937-R cells, the rate of formation of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) was found to be nearly one-third of that observed in the parental, sensitive cells. nih.gov This diminished accumulation of the active metabolite directly correlates with the observed resistance, as insufficient levels of the triphosphate derivative at the target enzyme would fail to exert a therapeutic effect. nih.govnih.gov
Table 2: Intracellular Concentrations of Deoxycytidine Triphosphate (dCTP) and 2',3'-dideoxycytidine Triphosphate (ddCTP) in Sensitive vs. Resistant Cells
| Cell Line | Intracellular dCTP | Intracellular ddCTP | dCTP/ddCTP Ratio |
|---|---|---|---|
| U937 (Sensitive) | Reduced | Present | Lower |
| U937-R (Resistant) | Reduced | Markedly Reduced | Higher |
Qualitative data based on findings for 2',3'-dideoxycytidine (ddC). nih.gov
The reduced buildup of phosphorylated derivatives is a hallmark of resistance in these experimental models. nih.govmiami.edu While the catabolism (breakdown) of ddCTP was found to be similar in both sensitive and resistant cells, the profound defect in its synthesis (anabolism) is the critical factor driving resistance. nih.gov This principle is expected to hold true for this compound; if the cell is unable to efficiently phosphorylate the compound, resistance will inevitably arise.
Impact of Resistance on Therapeutic Efficacy in Preclinical Studies
In preclinical models of mantle cell lymphoma, cytarabine-resistant clones with downregulated dCK showed a complete loss of antitumor activity for nucleoside analogs like gemcitabine (B846) and fludarabine (B1672870) when transplanted into immunodeficient mice. nih.gov This highlights that the resistance mechanism observed in vitro translates directly to therapeutic failure in vivo.
The observation that chlorination at the C-5 position of 2',3'-dideoxycytidine eliminates its anti-HIV activity suggests that this compound may not be an effective therapeutic agent for this indication in the first place, irrespective of resistance development. nih.gov However, a related compound, β-L-2',3'-dideoxy-5-chlorocytidine, has shown some activity against the hepatitis B virus (HBV). nih.gov Should resistance to this compound emerge in HBV-infected cells, it would be anticipated to follow the canonical pathway of reduced dCK-mediated phosphorylation, leading to a loss of antiviral efficacy. The clinical utility of any nucleoside analog is therefore contingent not only on its intrinsic potency but also on its susceptibility to these well-established resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
